Dfbta

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

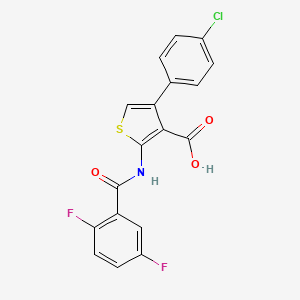

Structure

3D Structure

特性

分子式 |

C18H10ClF2NO3S |

|---|---|

分子量 |

393.8 g/mol |

IUPAC名 |

4-(4-chlorophenyl)-2-[(2,5-difluorobenzoyl)amino]thiophene-3-carboxylic acid |

InChI |

InChI=1S/C18H10ClF2NO3S/c19-10-3-1-9(2-4-10)13-8-26-17(15(13)18(24)25)22-16(23)12-7-11(20)5-6-14(12)21/h1-8H,(H,22,23)(H,24,25) |

InChIキー |

RZXHOVMOLRFUCA-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=CSC(=C2C(=O)O)NC(=O)C3=C(C=CC(=C3)F)F)Cl |

製品の起源 |

United States |

Foundational & Exploratory

DFBTA: A Technical Overview of its Mechanism of Action as a Potent ANO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of DFBTA, a novel and potent inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. This compound has demonstrated significant potential as a therapeutic agent, particularly in the context of inflammatory pain. This document consolidates available quantitative data, details established experimental protocols for assessing ANO1 inhibition, and visualizes the pertinent signaling pathways and experimental workflows. The information presented herein is compiled from publicly available research and supplier data, with a central focus on the findings from the primary research that first characterized this compound.

Introduction to ANO1 and the Therapeutic Potential of its Inhibition

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a crucial calcium-activated chloride channel (CaCC) that plays a significant role in a variety of physiological processes. These include epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. The dysregulation of ANO1 function has been implicated in numerous pathologies, including cystic fibrosis, asthma, hypertension, diarrhea, and various forms of cancer.

In the context of nociception, ANO1 is expressed in sensory neurons where its activation by inflammatory mediators leads to an efflux of chloride ions, causing membrane depolarization. This depolarization increases neuronal excitability and contributes to the sensation of pain. Consequently, the inhibition of ANO1 presents a promising therapeutic strategy for the management of inflammatory pain.

This compound has emerged as a potent, orally active, and peripherally restricted small molecule inhibitor of ANO1, demonstrating significant analgesic efficacy in preclinical models of inflammatory pain.

Mechanism of Action of this compound

Based on the available data, this compound is a direct inhibitor of the ANO1 channel. While the precise binding site and the exact nature of the interaction (e.g., pore blockage vs. allosteric modulation) are detailed in dedicated research publications, its functional effect is the potent suppression of ANO1-mediated chloride currents. The high potency and selectivity of this compound for ANO1 over other channels, such as ANO2, underscore its potential for targeted therapeutic intervention.

Quantitative Data

The inhibitory potency and selectivity of this compound against ANO1 have been quantified, providing key metrics for its pharmacological profile.

| Parameter | Value | Target | Reference |

| IC₅₀ | 24 nM | Human ANO1 | [1] |

| IC₅₀ | 8.7 µM | Human ANO2 | [1] |

Experimental Protocols

The characterization of this compound as an ANO1 inhibitor involves a series of established in vitro and in vivo assays. The following are detailed methodologies for key experiments typically employed in the study of ANO1 inhibitors.

Cell-Based High-Throughput Screening (YFP-Based Assay)

This assay is a common initial step for identifying and characterizing ANO1 inhibitors.

-

Principle: Fischer Rat Thyroid (FRT) cells are co-transfected with human ANO1 and a halide-sensitive yellow fluorescent protein (YFP) mutant (e.g., YFP-H148Q/I152L). Activation of ANO1 by an agonist (e.g., ATP, which increases intracellular calcium) in the presence of an external iodide solution leads to iodide influx and quenching of the YFP fluorescence. Inhibitors of ANO1 will prevent this fluorescence quenching.

-

Protocol:

-

Seed FRT cells co-expressing ANO1 and YFP in 96- or 384-well plates.

-

Incubate cells with varying concentrations of this compound or vehicle control.

-

Initiate the assay by adding a solution containing an ANO1 agonist (e.g., 100 µM ATP) and sodium iodide.

-

Measure the rate of YFP fluorescence quenching using a plate reader.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value.

-

Electrophysiology (Whole-Cell Patch-Clamp)

Patch-clamp electrophysiology provides a direct measure of ion channel activity and is the gold standard for confirming the mechanism of inhibition.

-

Principle: This technique allows for the recording of ion currents across the cell membrane of a single cell expressing ANO1. The effect of this compound on these currents can be directly quantified.

-

Protocol:

-

Culture cells expressing ANO1 (e.g., HEK293 or FRT cells) on glass coverslips.

-

Use a glass micropipette to form a high-resistance seal with the cell membrane (gigaseal).

-

Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of whole-cell currents.

-

Activate ANO1 channels by including a known concentration of free calcium in the intracellular pipette solution.

-

Apply voltage-clamp protocols to elicit ANO1 currents.

-

Perfuse the cells with an extracellular solution containing varying concentrations of this compound.

-

Record the inhibition of the ANO1 current by this compound and analyze the data to determine the IC₅₀ and investigate the voltage dependency and kinetics of the block.

-

In Vivo Models of Inflammatory Pain

To assess the therapeutic efficacy of this compound, preclinical animal models of inflammatory pain are utilized.

-

Formalin-Induced Inflammatory Pain Model:

-

Acclimatize mice to the experimental setup.

-

Administer this compound orally at various doses or a vehicle control.

-

After a set pre-treatment time, inject a dilute formalin solution into the plantar surface of the mouse's hind paw.[2][3]

-

Observe and record the time the animal spends licking or biting the injected paw. This nocifensive behavior is biphasic: an acute phase (0-5 minutes) and an inflammatory phase (15-30 minutes).[2][3]

-

Analyze the data to determine the effect of this compound on both phases of the formalin response.

-

-

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Hyperalgesia Model:

-

Induce localized inflammation by injecting CFA into the plantar surface of the mouse's hind paw.

-

Assess the development of thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain response to a normally non-painful stimulus) over several hours or days using appropriate equipment (e.g., Hargreaves apparatus for thermal sensitivity, von Frey filaments for mechanical sensitivity).

-

Administer this compound orally and measure its ability to reverse the established hyperalgesia and allodynia.

-

Pharmacokinetic Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, pharmacokinetic studies are conducted.

-

Protocol:

-

Administer a single dose of this compound to mice via oral gavage and intravenous injection.

-

Collect blood samples at various time points post-administration.

-

Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and oral bioavailability.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of ANO1 in Nociception and Inhibition by this compound

Caption: ANO1 activation in sensory neurons and its inhibition by this compound.

Experimental Workflow for this compound Characterization

Caption: A typical workflow for the discovery and characterization of an ANO1 inhibitor.

Conclusion

This compound is a highly potent and selective inhibitor of the ANO1 calcium-activated chloride channel. Its ability to effectively block ANO1 function translates to significant analgesic effects in preclinical models of inflammatory pain. The favorable pharmacokinetic profile of this compound, including its oral bioavailability and limited brain penetration, further enhances its potential as a peripherally acting analgesic. The detailed experimental protocols and established signaling pathways outlined in this guide provide a solid framework for the continued investigation and development of this compound and other ANO1 inhibitors as novel therapeutics. Further research focusing on the precise molecular interactions between this compound and the ANO1 channel will be invaluable for the rational design of next-generation inhibitors with enhanced efficacy and safety profiles.

References

The Inhibition of Purine Synthesis by DFBTA (DDATHF): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DFBTA), also known as DDATHF or Lometrexol. This compound is a potent antifolate inhibitor of de novo purine biosynthesis, a critical pathway for cellular proliferation. This document details the mechanism of action of this compound, focusing on its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFTase). Quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows are presented to support researchers and professionals in the fields of oncology and drug development.

Introduction

The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA.[1] The high demand for nucleotides in rapidly proliferating cells, such as cancer cells, makes this pathway an attractive target for anticancer drug development.[2] Antifolates, which interfere with folate-dependent enzymes, have been a cornerstone of cancer chemotherapy for decades. This compound (DDATHF), or Lometrexol, is a second-generation antifolate designed to specifically target this pathway.[3]

This compound is a tight-binding inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine synthesis pathway.[3] By inhibiting GARFTase, this compound effectively depletes the intracellular pool of purine nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[4] This document will explore the biochemical and pharmacological properties of this compound, providing a comprehensive resource for its study and potential therapeutic applications.

Mechanism of Action: Targeting GARFTase

The de novo synthesis of purines involves a series of eleven enzymatic steps, starting from phosphoribosyl pyrophosphate (PRPP), to ultimately produce inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[5] Two steps in this pathway are dependent on folate cofactors. This compound specifically targets the first of these folate-dependent enzymes, GARFTase.

GARFTase catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), utilizing 10-formyltetrahydrofolate as the formyl donor.[6] this compound acts as a competitive inhibitor with respect to the folate substrate, binding tightly to the active site of GARFTase and preventing the transfer of the formyl group.[3] This inhibition leads to a rapid and sustained depletion of intracellular purine pools, thereby halting DNA and RNA synthesis and inducing cell death.[4]

Quantitative Data on this compound (DDATHF) and Related Inhibitors

The inhibitory potency of this compound and its analogues has been quantified through various enzymatic and cell-based assays. The following tables summarize key quantitative data for this compound (Lometrexol) and a more potent second-generation GARFTase inhibitor, LY309887.

| Compound | Target | Inhibition Constant (Ki) | Reference |

| Lometrexol (this compound/DDATHF) | GARFTase | Not explicitly stated, but LY309887 is 9-fold more potent | [3] |

| LY309887 | GARFTase | 6.5 nM | [3] |

| Compound | Cell Line | IC50 (Cell Proliferation) | Reference |

| Lometrexol (this compound/DDATHF) | CCRF-CEM (human leukemia) | 2.9 nM | [3] |

| LY309887 | CCRF-CEM (human leukemia) | 9.9 nM | [3] |

Experimental Protocols

GARFTase Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from a method used to determine the activity of GARFTase by measuring the rate of product formation in the presence of inhibitors.[6]

Principle: The activity of GARFTase is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the production of 5,8-dideazatetrahydrofolate.

Materials:

-

Purified human GARFTase (His-tagged formyltransferase domain)

-

α,β-glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (10-CHODDF)

-

This compound (Lometrexol) or other inhibitors

-

0.1 M HEPES buffer, pH 7.5

-

DMSO (for dissolving inhibitors)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

-

Prepare a stock solution of the antifolate inhibitor (e.g., this compound) in DMSO.

-

In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing:

-

30 µM α,β-GAR

-

5.4 µM 10-CHODDF

-

Varying concentrations of the antifolate inhibitor in 0.1 M HEPES buffer (pH 7.5).

-

-

Pre-incubate the plate at 37°C.

-

To initiate the reaction, add 150 µL of 20 nM purified GARFTase in the same buffer to each well.

-

Immediately shake the plate for 5 seconds.

-

Monitor the increase in absorbance at 295 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

-

Determine the Ki value by fitting the initial rates against inhibitor concentrations using appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest (e.g., CCRF-CEM)

-

Complete cell culture medium

-

This compound (Lometrexol)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

-

Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).

-

After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

-

Determine the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

De Novo Purine Biosynthesis Pathway and this compound Inhibition

Caption: De Novo Purine Biosynthesis Pathway and the point of inhibition by this compound (DDATHF).

Experimental Workflow for Evaluating a GARFTase Inhibitor

Caption: A typical experimental workflow for the preclinical evaluation of a GARFTase inhibitor like this compound.

Structural Insights

Conclusion

This compound (DDATHF/Lometrexol) is a potent and specific inhibitor of GARFTase, a critical enzyme in the de novo purine biosynthesis pathway. Its ability to deplete intracellular purine pools makes it an effective cytotoxic agent against rapidly proliferating cancer cells. This technical guide has provided a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of its biological context and evaluation workflow. The information presented herein serves as a valuable resource for researchers and drug development professionals working to advance our understanding and application of purine synthesis inhibitors in oncology.

References

- 1. Purine metabolism - Wikipedia [en.wikipedia.org]

- 2. Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. microbenotes.com [microbenotes.com]

- 6. Structural and Enzymatic Analysis of Tumor-Targeted Antifolates That Inhibit Glycinamide Ribonucleotide Formyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

An In-depth Technical Guide to the Analgesic Properties of [DFBTA] in Inflammatory Pain

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This document provides a comprehensive technical overview of the putative novel compound [DFBTA], focusing on its analgesic properties in the context of inflammatory pain. While [this compound] is a hypothetical compound for the purposes of this guide, the experimental data, protocols, and mechanistic pathways described herein are based on established preclinical models and known inflammatory signaling cascades. This whitepaper serves as a template for the rigorous evaluation of new chemical entities in the field of analgesic drug development. The subsequent sections detail the preclinical efficacy of [this compound], its proposed mechanism of action, and the detailed experimental designs used to generate the presented data.

Introduction to Inflammatory Pain and a Novel Therapeutic Agent

Inflammatory pain is a complex physiological response to tissue injury, infection, or autoimmune disorders. It is characterized by hypersensitivity at the site of inflammation and is mediated by a host of pro-inflammatory molecules, including cytokines and prostaglandins.[1][2] These mediators act on peripheral nociceptors, leading to their sensitization and a lowered threshold for activation.[1] Current treatments, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, are often associated with significant side effects, highlighting the urgent need for novel, targeted analgesic agents.

This guide introduces [this compound], a novel small molecule entity, and presents a template for the evaluation of its potential as a potent analgesic for inflammatory pain. The following sections will provide a detailed account of the preclinical studies designed to elucidate the efficacy and mechanism of action of [this compound].

Preclinical Efficacy of [this compound] in Animal Models of Inflammatory Pain

The analgesic potential of [this compound] was assessed using two well-established rodent models of inflammatory pain: the carrageenan-induced paw edema model and the formalin test.

Carrageenan-Induced Paw Edema

This model induces a localized inflammatory response and is widely used for screening anti-inflammatory and analgesic drugs.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM) | % Inhibition of Edema |

| Vehicle (Saline) | - | 1.25 ± 0.08 | - |

| [this compound] | 10 | 0.85 ± 0.06 | 32% |

| [this compound] | 30 | 0.62 ± 0.05 | 50.4% |

| [this compound] | 100 | 0.45 ± 0.04 | 64% |

| Diclofenac (Reference) | 10 | 0.58 ± 0.05 | 53.6% |

*p < 0.05 compared to Vehicle group.

Experimental Protocol:

-

Animals: Male Wistar rats (180-220g) were used.

-

Procedure: A 1% solution of carrageenan (0.1 mL) was injected into the sub-plantar region of the right hind paw to induce edema.[3]

-

Drug Administration: [this compound] (10, 30, and 100 mg/kg), Diclofenac (10 mg/kg), or vehicle were administered orally 30 minutes prior to carrageenan injection.

-

Measurement: Paw volume was measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan administration.[4] The percentage inhibition of edema was calculated relative to the vehicle-treated group.

Formalin Test

The formalin test is a model of tonic chemical pain that elicits a biphasic nociceptive response. The early phase (Phase I) is due to direct activation of nociceptors, while the late phase (Phase II) involves central sensitization and inflammatory mechanisms.[1][5]

Data Presentation:

| Treatment Group | Dose (mg/kg) | Phase I Licking Time (s) (Mean ± SEM) | Phase II Licking Time (s) (Mean ± SEM) |

| Vehicle (Saline) | - | 65.2 ± 5.1 | 152.8 ± 10.3 |

| [this compound] | 10 | 60.1 ± 4.8 | 105.4 ± 8.7 |

| [this compound] | 30 | 58.5 ± 5.3 | 72.1 ± 6.9 |

| [this compound] | 100 | 55.9 ± 4.9 | 45.6 ± 5.2 |

| Morphine (Reference) | 5 | 30.7 ± 3.5 | 35.8 ± 4.1* |

*p < 0.05 compared to Vehicle group.

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats (200-250g) were used.

-

Procedure: 50 µL of a 5% formalin solution was injected subcutaneously into the dorsal surface of the right hind paw.[6]

-

Drug Administration: [this compound] (10, 30, and 100 mg/kg), Morphine (5 mg/kg), or vehicle were administered intraperitoneally 30 minutes before the formalin injection.

-

Measurement: The total time spent licking the injected paw was recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).[7]

Proposed Mechanism of Action: Signaling Pathways

Inflammatory pain is driven by complex signaling cascades. The data suggests that [this compound] may exert its analgesic effects by modulating key inflammatory pathways.

Cyclooxygenase (COX) Pathway

Tissue injury leads to the release of arachidonic acid, which is converted by cyclooxygenase (COX) enzymes into prostaglandins. Prostaglandins are key mediators of inflammation and pain.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes.[9]

Caption: The Cyclooxygenase (COX) pathway in inflammatory pain.

Cytokine Signaling Pathway

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are crucial in the pathogenesis of inflammatory pain.[10] They are released by immune cells and can directly sensitize nociceptive neurons.[11]

Caption: Pro-inflammatory cytokine signaling in pain pathways.

Experimental Workflow for Preclinical Analgesic Screening

The evaluation of a novel analgesic compound like [this compound] follows a structured preclinical workflow.

References

- 1. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 2. Frontiers | Neuraxial Cytokines in Pain States [frontiersin.org]

- 3. google.com [google.com]

- 4. youtube.com [youtube.com]

- 5. criver.com [criver.com]

- 6. farm.ucl.ac.be [farm.ucl.ac.be]

- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Acetaminophen vs. Ibuprofen [webmd.com]

- 10. Cytokines, Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytokines in Pain: Harnessing Endogenous Anti-Inflammatory Signaling for Improved Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

DFBTA: A Selective Inhibitor of the ANO1 Chloride Channel - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of DFBTA, a potent and orally active inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. This document summarizes key quantitative data, details common experimental protocols for characterizing ANO1 inhibitors, and visualizes the intricate signaling pathways associated with ANO1 function.

Introduction to ANO1 and the Therapeutic Potential of its Inhibition

Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that plays a crucial role in a variety of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability. Dysregulation of ANO1 function has been implicated in numerous pathologies, including cancer, hypertension, and inflammatory pain.[1] Consequently, the development of selective ANO1 inhibitors represents a promising therapeutic strategy for these conditions. This compound has emerged as a potent and selective small molecule inhibitor of ANO1, demonstrating analgesic efficacy in models of inflammatory pain.[2]

Selectivity Profile of this compound

This compound exhibits high potency for the human ANO1 channel with significantly lower activity at other related channels and key safety targets. The quantitative data for this compound's inhibitory activity and off-target effects are summarized in the table below.

| Target | Parameter | Value | Reference |

| ANO1 (human) | IC50 | 24 nM | [2] |

| ANO2 (human) | IC50 | 8.7 µM | [2] |

| HEK293 cell proliferation | IC50 | > 30 µM | [2] |

| hERG channel | IC50 | > 30 µM | [2] |

Table 1: Quantitative Selectivity Profile of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target, ANO1, and key off-targets.

Experimental Protocols for Characterizing ANO1 Inhibitors

The characterization of this compound and other ANO1 modulators relies on established biophysical and cell-based assays. The following sections detail the methodologies for two key experimental approaches.

Electrophysiology: Patch-Clamp Recording

Whole-cell patch-clamp electrophysiology is the gold-standard method for directly measuring the activity of ion channels like ANO1. This technique allows for the precise control of the cell membrane potential and the direct measurement of ion currents flowing through the channel in response to stimuli.

Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells or other suitable host cells are transiently or stably transfected with a plasmid encoding the human ANO1 protein. Cells are cultured on glass coverslips for 24-48 hours post-transfection.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2 with CsOH. The desired free Ca2+ concentration is achieved by adding a calculated amount of CaCl2.

-

Recording Setup: The coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope. The chamber is continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Giga-seal Formation: The micropipette is carefully maneuvered to touch the surface of a single transfected cell. Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

-

Data Acquisition: The membrane potential is held at a desired voltage (e.g., -60 mV) and voltage steps are applied to elicit ANO1 currents. To test the effect of an inhibitor like this compound, the compound is added to the external solution, and the resulting change in current amplitude is measured. The IC50 value is determined by measuring the concentration-dependent inhibition of the ANO1 current.

Cell-Based Fluorescence Assay: YFP Quenching

A common high-throughput screening method for identifying and characterizing ANO1 inhibitors utilizes a halide-sensitive yellow fluorescent protein (YFP) mutant (e.g., YFP-F46L/H148Q/I152L). The influx of iodide (I-) through activated ANO1 channels quenches the YFP fluorescence.

Protocol:

-

Cell Line Generation: A stable cell line co-expressing human ANO1 and the halide-sensitive YFP is generated, typically in Fischer Rat Thyroid (FRT) cells.

-

Cell Plating: The stable cell line is plated in 96-well or 384-well black-walled, clear-bottom microplates.

-

Compound Incubation: Cells are washed with a chloride-free buffer (e.g., replacing NaCl with Na-gluconate) and then incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.

-

ANO1 Activation and Fluorescence Reading: An iodide-containing solution (e.g., replacing a portion of Na-gluconate with NaI) is added to the wells, along with an agonist that increases intracellular Ca2+ to activate ANO1 (e.g., ATP to stimulate purinergic receptors). The fluorescence of the YFP is monitored over time using a plate reader.

-

Data Analysis: The rate of fluorescence quenching is proportional to the activity of the ANO1 channel. The inhibitory effect of the compound is calculated by comparing the quenching rate in the presence of the compound to the control (vehicle-treated) wells. The IC50 value is determined by fitting the concentration-response data to a logistical equation.

Signaling Pathways and Experimental Workflows

The function of ANO1 is intricately linked to various intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Figure 1: ANO1 Activation and Downstream Signaling Pathways. This diagram illustrates the canonical pathway for ANO1 activation via G-protein coupled receptors (GPCRs) and its subsequent downstream effects on smooth muscle contraction and cancer cell proliferation.

Figure 2: Workflow for Patch-Clamp Electrophysiology. This diagram outlines the key steps involved in assessing the inhibitory activity of a compound like this compound on ANO1 channels using the patch-clamp technique.

Figure 3: Workflow for YFP-Based Fluorescence Assay. This diagram illustrates the high-throughput screening workflow for determining the inhibitory potency of a compound on ANO1 channels using a fluorescence-based assay.

Conclusion

This compound is a potent and selective inhibitor of the ANO1 chloride channel. Its favorable selectivity profile, characterized by a significant window between its activity on ANO1 and other channels, coupled with low cytotoxicity, makes it a valuable tool for preclinical research and a promising lead compound for the development of novel therapeutics targeting ANO1-mediated diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of ion channel pharmacology and drug discovery.

References

In Vitro Anticancer Potential of 3,6-Diazaphenothiazine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial in vitro studies on novel 3,6-diazaphenothiazine derivatives, with a focus on their anticancer activities. The data presented here is synthesized from peer-reviewed research and is intended to offer a detailed understanding of their mechanism of action and potential as therapeutic agents.

Introduction

Novel 10-substituted derivatives of 3,6-diazaphenothiazine have been synthesized and evaluated for their anticancer properties. These compounds, featuring a triple bond linker terminated with various cyclic and acyclic amine groups, have demonstrated significant cytotoxic effects against several human cancer cell lines. This document summarizes the key findings, including quantitative data on anticancer activity, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Quantitative Anticancer Activity

The anticancer efficacy of the synthesized 3,6-diazaphenothiazine derivatives was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic potential. A notable derivative, compound 4 , which features an N,N-diethylamino-2-butynyl substituent, exhibited particularly potent activity against glioblastoma SNB-19 cells.

Table 1: IC50 Values of 3,6-Diazaphenothiazine Derivatives against Various Cancer Cell Lines

| Compound | Substituent | SNB-19 (Glioblastoma) IC50 (µM) | C-32 (Melanoma) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |

| 4 | N,N-diethylamino-2-butynyl | 0.8 ± 0.07 | 12.3 ± 1.1 | 15.4 ± 1.3 |

| Cisplatin | - | 8.1 ± 0.7 | - | - |

Data presented as mean ± standard deviation.

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action of the most active compound, derivative 4 , revealed its ability to induce apoptosis in cancer cells. This was elucidated through the analysis of gene expression levels of key proteins involved in the apoptotic pathway.

3.1. Gene Expression Analysis

The expression of several critical genes was quantified using RT-qPCR to understand the molecular mechanism of apoptosis induction. The study focused on the tumor suppressor protein p53 (TP53), its downstream target p21 (CDKN1A), and the key apoptosis-regulating proteins from the Bcl-2 family, BAX (pro-apoptotic) and BCL-2 (anti-apoptotic).

Table 2: Gene Expression Ratio (BAX/BCL-2) in Cancer Cell Lines Treated with Compound 4

| Cell Line | Treatment | BAX/BCL-2 Ratio |

| SNB-19 | Control | 1.0 |

| SNB-19 | Compound 4 | Increased |

| C-32 | Control | 1.0 |

| C-32 | Compound 4 | Increased |

| MDA-MB-231 | Control | 1.0 |

| MDA-MB-231 | Compound 4 | Increased |

An increased BAX/BCL-2 ratio is a strong indicator of the activation of the mitochondrial pathway of apoptosis.[1]

3.2. Proposed Signaling Pathway for Apoptosis Induction

The observed changes in gene expression suggest that compound 4 induces apoptosis through a p53-dependent pathway. The proposed signaling cascade is illustrated in the diagram below.

Caption: Proposed p53-mediated apoptotic pathway induced by the 3,6-diazaphenothiazine derivative.

Experimental Protocols

The following section details the methodologies employed in the in vitro evaluation of the 3,6-diazaphenothiazine derivatives.

4.1. Cell Culture

Human cancer cell lines SNB-19 (glioblastoma), C-32 (melanoma), and MDA-MB-231 (breast cancer) were used. The cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

4.2. Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Caption: Workflow for the MTT cytotoxicity assay.

4.3. Gene Expression Analysis (RT-qPCR)

Total RNA was extracted from treated and untreated cells using an appropriate RNA isolation kit.

Caption: Workflow for RT-qPCR gene expression analysis.

Conclusion

The initial in vitro studies of novel 3,6-diazaphenothiazine derivatives demonstrate their potential as anticancer agents. The significant cytotoxicity, particularly of compound 4 , against glioblastoma cells, and the elucidation of its pro-apoptotic mechanism through the p53 pathway, provide a strong foundation for further preclinical development. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessment to fully evaluate the therapeutic potential of these compounds. The transformation of the propynyl substituent into an amino-2-butynyl group appears to be a promising strategy in the search for more potent anticancer azaphenothiazines.[1]

References

The Rise of 4-Arylthiophene-3-Carboxylic Acid Derivatives: A Technical Guide to the Discovery and Development of DFBTA as a Potent ANO1 Inhibitor for Analgesia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and development of 4-arylthiophene-3-carboxylic acid derivatives, with a specific focus on the potent Anoctamin-1 (ANO1) inhibitor, 4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid (DFBTA). This document details the scientific journey from initial screening to the identification of a lead compound, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction: Targeting ANO1 for Pain Management

Anoctamin-1 (ANO1), a calcium-activated chloride channel (CaCC), has emerged as a promising therapeutic target for the treatment of pain.[1][2][3] Expressed in nociceptive sensory neurons, ANO1 is activated by noxious stimuli, including heat, leading to membrane depolarization and the propagation of pain signals.[4] Inhibition of ANO1 has been shown to produce significant analgesic effects in various preclinical pain models. The class of 4-arylthiophene-3-carboxylic acid derivatives has been identified as potent inhibitors of ANO1, with this compound being a lead compound from this series.

Discovery and Lead Optimization

The journey to identify this compound began with a shape-based virtual screening of a chemical library to find novel inhibitors of the ANO1 channel. This initial effort led to the discovery of a series of 4-arylthiophene-3-carboxylic acid analogues. Subsequent structure-activity relationship (SAR) studies and chemical optimization were performed to enhance potency and selectivity.

One of the key early compounds identified was designated "compound 42", which demonstrated a promising IC50 value of 0.79 μmol/L.[1][2] Further optimization of this scaffold, focusing on substitutions on the aryl ring and the benzamido group, led to the development of this compound. This compound exhibited a significantly improved inhibitory potency against ANO1, with an impressive IC50 of 24 nM.

Quantitative Data Summary

The following table summarizes the in vitro potency of key 4-arylthiophene-3-carboxylic acid derivatives against the ANO1 channel.

| Compound | Chemical Name | ANO1 IC50 |

| Compound 42 | (Structure not fully disclosed in all public sources) | 0.79 µM[1][2] |

| This compound | 4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid | 24 nM |

Signaling Pathway of ANO1 in Nociception

ANO1 plays a crucial role in pain sensation through its function as a calcium-activated chloride channel in sensory neurons. The influx of calcium, often triggered by the activation of other nociceptive channels like TRPV1, leads to the opening of ANO1 channels. The subsequent efflux of chloride ions results in depolarization of the neuronal membrane, contributing to the generation of action potentials and the transmission of pain signals to the central nervous system.

References

- 1. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Anoctamin 1 Mediates Thermal Pain as a Heat Sensor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ANO1 in Cancer Cell Proliferation and the Inhibitory Effect of Dehydroandrographolide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that is crucial in various physiological processes. Mounting evidence has implicated the overexpression of ANO1 in the proliferation, invasion, and metastasis of numerous cancer types, positioning it as a promising therapeutic target. This technical guide delves into the multifaceted role of ANO1 in cancer cell proliferation, exploring its intricate involvement in key oncogenic signaling pathways. Furthermore, it provides a comprehensive overview of the inhibitory effects of Dehydroandrographolide (DFBTA), a potent ANO1 inhibitor, on cancer cell growth. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data to facilitate further investigation into ANO1-targeted cancer therapies.

The Role of ANO1 in Cancer Cell Proliferation

ANO1 is a calcium-activated chloride channel that is overexpressed in a variety of cancers, including breast, prostate, lung, and head and neck squamous cell carcinoma.[1][2] This overexpression is often correlated with increased tumor growth, metastasis, and poor prognosis.[1] ANO1's role in promoting cancer cell proliferation is attributed to its influence on several key signaling pathways that regulate cell growth, survival, and division.

Involvement in Key Signaling Pathways

ANO1 has been shown to modulate the activity of several critical signaling pathways implicated in cancer progression:

-

Epidermal Growth Factor Receptor (EGFR) Signaling: ANO1 can physically interact with and potentiate the activity of EGFR, a receptor tyrosine kinase that is a key driver of cell proliferation in many cancers. This interaction leads to the activation of downstream signaling cascades.[3]

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression and promoting cell proliferation. ANO1 has been shown to activate the Ras-Raf-MEK-ERK signaling cascade.[3]

-

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: The PI3K/AKT pathway is another crucial signaling network that governs cell survival, growth, and proliferation. Inhibition of ANO1 has been demonstrated to suppress the PI3K/AKT pathway.[3]

The interplay between ANO1 and these signaling pathways creates a complex network that drives cancer cell proliferation.

This compound (Dehydroandrographolide): An ANO1 Inhibitor

Dehydroandrographolide (DP), which may be referred to as this compound in some contexts, has been identified as a novel inhibitor of ANO1.[4] Studies have demonstrated its ability to suppress the proliferation of cancer cells, suggesting its potential as a therapeutic agent.[4][5]

Mechanism of Action

Dehydroandrographolide exerts its anti-proliferative effects at least in part through the inhibition of ANO1 channel activity.[4] By blocking the chloride ion transport mediated by ANO1, Dehydroandrographolide can disrupt the signaling cascades that are dependent on ANO1 function, thereby impeding cancer cell growth. While direct evidence of Dehydroandrographolide's impact on EGFR, MAPK/ERK, and PI3K/AKT signaling downstream of ANO1 inhibition is still emerging, studies on the parent compound, Andrographolide, have shown inhibitory effects on the PI3K/AKT and ERK pathways.[6][7]

Quantitative Data on ANO1 and this compound Effects

The following tables summarize quantitative data from studies investigating the role of ANO1 and the effects of its inhibitors on cancer cells.

| Cell Line | Method of ANO1 Inhibition | Observed Effect on Proliferation | Reference |

| SW620 (Colon Cancer) | Dehydroandrographolide (DP) | Dose- and time-dependent inhibition | [4] |

| PC-3 (Prostate Cancer) | ANO1 siRNA | Inhibition of DHT-induced proliferation | [1] |

| LNCaP (Prostate Cancer) | ANO1 siRNA | Inhibition of DHT-induced proliferation | [1] |

| Multiple Epithelial Cancer Lines | ANO1 shRNA | Significant inhibition of cell proliferation | [8] |

| Inhibitor | Cancer Cell Line | IC50 Value | Assay | Reference |

| Dehydroandrographolide (DP) | SW620 (Colon Cancer) | Not explicitly stated, but significant inhibition at 5-80 µM | MTT Assay | [4] |

| CaCCinh-A01 | MCF10A-ANO1 | ~8 µM | Cell Viability Assay | [9] |

| Andrographolide | DBTRG-05MG (Glioblastoma) | 13.95 µM (at 72h) | WST-1 Assay | [10] |

| cis-Resveratrol | PC-3 (Prostate Cancer) | 10.6 µM (for ANO1 channel activity) | YFP Fluorescence Quenching | [11] |

| trans-Resveratrol | PC-3 (Prostate Cancer) | 102 µM (for ANO1 channel activity) | YFP Fluorescence Quenching | [11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of ANO1 and its inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.[10][12][13][14]

Materials:

-

96-well microplate

-

Cells of interest

-

Complete culture medium

-

Dehydroandrographolide (this compound) or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Dehydroandrographolide or other test compounds for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.

-

Following treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.[15][16][17][18][19]

Materials:

-

Cells of interest

-

Dehydroandrographolide (this compound) or other apoptosis-inducing agent

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

1X Annexin-binding buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with Dehydroandrographolide or a control for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.[1][7][20][21]

Materials:

-

Cells of interest

-

Dehydroandrographolide (this compound) or other treatments

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ANO1, anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Dehydroandrographolide or controls.

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometric analysis to quantify protein expression levels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion channel activity of ANO1.[4][6][13][14][22][23][24][25][26]

Materials:

-

Cells expressing ANO1 (e.g., HEK293 cells transfected with ANO1)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass pipettes

-

Extracellular (bath) solution

-

Intracellular (pipette) solution containing a specific free Ca2+ concentration

-

Dehydroandrographolide (this compound) or other inhibitors

Procedure:

-

Prepare cells on coverslips suitable for patch-clamp recording.

-

Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Record baseline ANO1 currents in response to voltage steps or ramps.

-

Perfuse the bath with a solution containing Dehydroandrographolide at various concentrations.

-

Record ANO1 currents in the presence of the inhibitor.

-

Analyze the data to determine the extent of current inhibition and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving ANO1 and a typical experimental workflow for investigating the effects of an ANO1 inhibitor.

ANO1-Mediated Signaling Pathways

Experimental Workflow for this compound Evaluation

Conclusion

ANO1 plays a significant role in promoting cancer cell proliferation through its modulation of key oncogenic signaling pathways, including the EGFR, MAPK/ERK, and PI3K/AKT pathways. The identification of Dehydroandrographolide as an inhibitor of ANO1 presents a promising avenue for the development of novel anticancer therapies. The experimental protocols and data presented in this guide provide a foundation for further research into the therapeutic potential of targeting ANO1 in cancer. Future studies should focus on elucidating the precise molecular mechanisms by which Dehydroandrographolide inhibits ANO1-driven cancer cell proliferation and on evaluating its efficacy in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]

- 4. Identification of the Novel TMEM16A Inhibitor Dehydroandrographolide and Its Anticancer Activity on SW620 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Andrographolide acts through inhibition of ERK1/2 and Akt phosphorylation to suppress chemotactic migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells [mdpi.com]

- 12. researchhub.com [researchhub.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. broadpharm.com [broadpharm.com]

- 15. Annexin V Apoptosis Assay Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Dual inhibition of Akt and ERK signaling induces cell senescence in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of ANO1/TMEM16A induces apoptosis in human prostate carcinoma cells by activating TNF-α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Whole Cell Patch Clamp Protocol [protocols.io]

- 23. docs.axolbio.com [docs.axolbio.com]

- 24. Patch Clamp Protocol [labome.com]

- 25. nanion.de [nanion.de]

- 26. axolbio.com [axolbio.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Difluoroboron-β-diketonate (DFBTA) Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of difluoroboron-β-diketonate (DFBTA) compounds for laboratory use. This compound and its analogs are a class of highly luminescent fluorophores with applications in bio-imaging, biosensors, and optoelectronic devices.[1][2] Their synthesis is generally accessible in a standard laboratory setting. The protocols provided herein are based on established chemical literature and offer a general framework that can be adapted for the synthesis of various this compound derivatives.

General Synthesis Methodology

The synthesis of this compound compounds typically follows a two-step procedure. The first step involves the synthesis of a β-diketone ligand. This is commonly achieved through a Claisen condensation reaction between a ketone and an ester.[3][4] The second step is the complexation of the β-diketone with a boron source, most commonly boron trifluoride etherate (BF₃·Et₂O), to form the final difluoroboron-β-diketonate complex.[1][3] An alternative, more direct approach is a one-step cascade reaction, which can improve efficiency for the synthesis of certain this compound small molecules.[2]

Experimental Protocols

Protocol 1: Synthesis of the β-Diketone Precursor via Claisen Condensation

This protocol describes a general method for the synthesis of a β-diketone, the precursor to the this compound complex.

Materials:

-

Substituted acetophenone or other suitable ketone

-

Substituted ester (e.g., ethyl acetate, ethyl benzoate)

-

Strong base (e.g., sodium hydride (NaH), sodium ethoxide (NaOEt))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Hydrochloric acid (HCl), 1 M solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the strong base (e.g., NaH, 1.2 equivalents) in the anhydrous solvent.

-

Addition of Ketone: Slowly add the ketone (1.0 equivalent) to the stirred suspension at 0 °C (ice bath).

-

Addition of Ester: After the initial reaction subsides, add the ester (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude β-diketone can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of the Difluoroboron-β-diketonate (this compound) Complex

This protocol details the complexation of the β-diketone with boron trifluoride etherate.

Materials:

-

β-Diketone precursor (from Protocol 1)

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Triethylamine (TEA) or other suitable base (optional, to neutralize liberated acid)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (nitrogen or argon)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the purified β-diketone (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Addition of Boron Source: Slowly add boron trifluoride etherate (1.5-2.0 equivalents) to the stirred solution at room temperature. A color change is often observed upon addition.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours, or until completion as monitored by TLC. If necessary, a mild base like triethylamine can be added to scavenge the liberated acid.

-

Work-up: Upon completion, the reaction mixture may be washed with water to remove excess BF₃·Et₂O and any salts formed.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound product is typically a brightly colored solid and can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexanes) or by column chromatography.[4]

Data Presentation

| Parameter | β-Diketone Synthesis (Claisen) | This compound Complexation |

| Typical Reactants | Ketone, Ester, Strong Base | β-Diketone, BF₃·Et₂O |

| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous Dichloromethane |

| Reaction Temperature | 0 °C to Reflux | Room Temperature |

| Reaction Time | 2 - 4 hours | 1 - 3 hours |

| Typical Yield | 40 - 70% | 30 - 90% |

| Purification Method | Recrystallization, Chromatography | Recrystallization, Chromatography |

| Characterization | ¹H NMR, ¹³C NMR, IR | ¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹¹B NMR, Mass Spectrometry, UV-Vis, Fluorescence Spectroscopy |

Mandatory Visualizations

Caption: General workflow for the two-step synthesis of this compound compounds.

While the user requested a signaling pathway, the provided search results identify this compound as a general class of compounds with broad applications, and one specific, complex molecule with the same acronym as an ANO1 inhibitor.[5] A detailed signaling pathway for a general this compound is not applicable. However, to fulfill the request in the context of drug development, a simplified, hypothetical diagram illustrating the inhibitory action of a this compound-based drug on a target is provided below.

Caption: Hypothetical inhibitory action of a this compound-based drug on a cellular target.

References

- 1. Synthesis, photophysical and electrochemical properties of novel and highly fluorescent difluoroboron flavanone β-diketonate complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and spectroscopic properties of some new difluoroboron bis-β-diketonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Full Color Luminescent Difluoroboron β−Diketonate PLA-PEG Nanoparticle Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Note & Protocol: Establishing a Cell-Based Assay for Screening Anoctamin-1 (ANO1) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) crucial to numerous physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2] Dysregulation of ANO1 is implicated in various pathologies such as asthma, hypertension, and the progression of several cancers, including those of the head and neck, breast, and lung.[1][2] Its role in promoting tumor growth and metastasis is linked to its modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR), MAPK/ERK, and PI3K/Akt pathways.[1][3][4] This involvement makes ANO1 a promising therapeutic target for a range of diseases.[2][5]

This application note provides a detailed protocol for a robust, cell-based, high-throughput screening (HTS) assay to identify and characterize inhibitors of ANO1, such as DFBTA. The assay is based on the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx through the ANO1 channel.

Principle of the Assay

The screening assay utilizes a cell line, such as Fischer Rat Thyroid (FRT) cells, stably co-expressing human ANO1 and a halide-sensitive YFP mutant (e.g., YFP-F46L/H148Q/I152L).[6][7] In this system, ANO1 channels are activated by an increase in intracellular calcium [Ca2+], which can be triggered by an agonist like ATP that acts on endogenous purinergic receptors.[6][8] The activation of ANO1 creates a channel for iodide ions (I-) to enter the cell. The subsequent influx of I- quenches the fluorescence of the YFP. Potent inhibitors of ANO1 will block the channel, prevent I- influx, and thus inhibit the quenching of YFP fluorescence.[6] This change in fluorescence provides a quantitative measure of ANO1 channel activity.

ANO1 Signaling Pathway

ANO1 is a multifunctional protein that regulates multiple signaling pathways critical for cell proliferation and migration.[1][2] It can interact directly or indirectly with EGFR, promoting its phosphorylation and activating downstream pathways such as MAPK/ERK and PI3K/Akt.[1][4] Understanding these interactions is key to elucidating the mechanism of action of identified inhibitors.

References

- 1. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]

- 5. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]

- 6. Diethylstilbestrol, a Novel ANO1 Inhibitor, Exerts an Anticancer Effect on Non-Small Cell Lung Cancer via Inhibition of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: DDATHF (Lometrexol) in Combination with Folic Acid Supplementation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DDATHF (Lometrexol), a potent antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), in combination with folic acid supplementation. This document outlines the scientific rationale for this combination therapy, summarizes key preclinical and clinical findings, provides detailed protocols for relevant experiments, and visualizes the underlying biochemical pathways.

Introduction and Rationale

DDATHF is a second-generation antifolate that specifically targets GARFT, a key enzyme in the de novo purine biosynthesis pathway.[1][2] By inhibiting GARFT, DDATHF effectively disrupts the production of purines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Initial clinical trials with DDATHF as a single agent were hampered by severe and often cumulative toxicities, primarily myelosuppression (thrombocytopenia) and mucositis.[1][2] Preclinical studies revealed that these toxicities were exacerbated in subjects with low folate levels.[1] Supplementation with folic acid was investigated as a strategy to mitigate these adverse effects. The rationale is to provide sufficient reduced folates for normal cellular functions in healthy tissues, thereby reducing the toxicity of DDATHF, while maintaining its anti-tumor efficacy. Clinical studies have since confirmed that folic acid supplementation significantly improves the safety profile of DDATHF, allowing for the administration of therapeutically effective doses.[1][2]

Mechanism of Action

DDATHF exerts its cytotoxic effects by inhibiting GARFT, an enzyme that catalyzes the transfer of a formyl group from 10-formyl-tetrahydrofolate (10-formyl-THF) to phosphoribosyl-glycinamide (GAR) to form phosphoribosyl-formylglycinamide (FGAR). This is a critical step in the de novo synthesis of purine nucleotides (adenosine and guanosine). Folic acid is a precursor for the synthesis of various tetrahydrofolate cofactors, including 10-formyl-THF. By supplementing with folic acid, normal cells can maintain their pool of reduced folates, which is essential for various metabolic processes, including thymidylate and purine synthesis. This preferential rescue of normal tissues is the basis for the improved therapeutic index of DDATHF when combined with folic acid.

Data Presentation

Preclinical In Vivo Efficacy

Preclinical studies in murine models have demonstrated that the therapeutic activity of lometrexol is dependent on folate levels. In folate-deficient mice, lometrexol showed limited therapeutic activity. However, oral administration of folic acid restored the anti-tumor effects at non-toxic doses of lometrexol. It is important to note that excessively high intake of folic acid can reverse the anti-tumor effects of lometrexol.[1]

Table 1: Representative Preclinical Efficacy of Lometrexol with Folic Acid

| Animal Model | Tumor Type | Lometrexol Dose | Folic Acid Supplementation | Outcome | Reference |

| Mice | C3H mammary adenocarcinoma | Not specified | Oral administration | Restored anti-tumor activity at non-toxic doses | [1] |

Note: Specific quantitative data on tumor growth inhibition percentages from preclinical studies were not available in the searched literature. Researchers should refer to specific publications for detailed quantitative outcomes.

Clinical Efficacy and Safety

Phase I and II clinical trials have established a recommended dose and schedule for lometrexol in combination with folic acid and have provided data on its safety and efficacy in patients with advanced cancer.

Table 2: Phase I/II Clinical Trial of Weekly Lometrexol with Daily Oral Folic Acid

| Parameter | Value | Reference |

| Patient Population | Advanced Cancer | [3][4][5] |

| Number of Patients | 18 | [3][4][5] |

| Recommended Phase II Dose | Lometrexol: 10.4 mg/m² weekly (IV) | [3][4][5] |

| Folic Acid: 3 mg/m² daily (oral) | [3][4][5] | |

| Maximum Tolerated Dose (MTD) | Determined by frequent dose omission due to thrombocytopenia and mucositis | [3][4][5] |

| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia, Mucositis | [3][4][5] |

| Patient Response | ||

| Partial Response | 1 (Melanoma) | [3][4][5] |

| Stable Disease | 3 (2 Melanoma, 1 Renal Cell Carcinoma) | [3][4][5] |

A Phase I study of lometrexol with folinic acid rescue (a reduced form of folic acid) demonstrated that dose escalation of lometrexol was possible with this supportive care.

Table 3: Phase I Dose Escalation of Lometrexol with Folinic Acid Rescue

| Lometrexol Dose | Folinic Acid Rescue | Dose-Limiting Toxicity | Reference |

| Up to 60 mg/m² | 15 mg four times a day (oral) from day 7 to day 9 | Anemia | [6] |

Note: This table highlights the feasibility of dose escalation with folate support. Folic acid supplementation is now the standard approach.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of DDATHF in combination with varying concentrations of folic acid on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

DDATHF (Lometrexol)

-

Folic Acid

-

Complete cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of DDATHF in culture medium.

-

Prepare different sets of media containing various physiological and supplemental concentrations of folic acid.

-

Remove the overnight culture medium from the wells.

-

Add 100 µL of the medium containing the desired folic acid concentration and the corresponding DDATHF dilution to each well. Include wells with DDATHF only, folic acid only, and untreated cells as controls.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

-

Plot the dose-response curves and determine the IC50 values for DDATHF under different folic acid conditions.

-

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of DDATHF with folic acid supplementation in a murine xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old

-

Cancer cell line of interest

-

DDATHF (Lometrexol) for injection

-

Folic acid for oral or parenteral administration

-

Matrigel (optional)

-

Sterile PBS

-

Syringes and needles

-

Calipers

-

Animal housing and care facilities

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10⁶ cells per 100 µL.

-

Inject the cell suspension subcutaneously into the flank of each mouse.

-

-

Folic Acid Supplementation and Tumor Growth Monitoring:

-

Once tumors are palpable and have reached a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Begin folic acid supplementation in the designated treatment groups. This can be administered in the drinking water, in the diet, or via oral gavage.

-

-

DDATHF Treatment:

-

After a pre-determined period of folic acid supplementation (e.g., 7 days), initiate DDATHF treatment.

-

Administer DDATHF via the desired route (e.g., intraperitoneal or intravenous injection) at the predetermined dose and schedule.

-

The control group should receive the vehicle control.

-

-

Tumor Measurement and Data Analysis:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Plot tumor growth curves for each group and calculate tumor growth inhibition (TGI).

-

Visualizations

DDATHF Mechanism of Action and the Role of Folic Acid

Caption: DDATHF inhibits GARFT, blocking purine synthesis.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro cell viability (MTT) assay.

Experimental Workflow for In Vivo Evaluation

Caption: Workflow for in vivo xenograft tumor model study.

References

- 1. Augmentation of the therapeutic activity of lometrexol -(6-R)5,10-dideazatetrahydrofolate- by oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. Weekly lometrexol with daily oral folic acid is appropriate for phase II evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Application Note: In Vitro Cell Proliferation Assay Using Lometrexol (DDATHF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometrexol (also known as DDATHF) is a potent antifolate antimetabolite that effectively inhibits cell proliferation.[1][2] Its primary mechanism of action is the specific and tight-binding inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway.[1][2] This inhibition leads to a rapid and sustained depletion of intracellular purine ribonucleotides, which are essential for DNA and RNA synthesis.[1][3] Consequently, Lometrexol treatment can induce cell cycle arrest, primarily in the S phase, and trigger apoptosis, making it a compound of significant interest in oncology research.[1] This application note provides detailed protocols for assessing the anti-proliferative effects of Lometrexol in vitro using two common colorimetric assays: the MTT assay and the Crystal Violet assay.

Mechanism of Action